molecular formula C10H9BrN2O2 B1462989 Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate CAS No. 946427-77-6

Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate

Número de catálogo B1462989
Número CAS: 946427-77-6
Peso molecular: 269.09 g/mol
Clave InChI: SJICLOHNXORMBV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate” is a chemical compound with the molecular formula C10H9BrN2O2 . It is used in the field of medicinal chemistry for the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. In one study, a mixture of methyl 6-bromo-1H-indazole-4-carboxylate and cyclopentylboronic acid in 1,2-dichloroethane was used . The reaction was carried out on a large scale and tolerated a wide range of functional groups .


Molecular Structure Analysis

The molecular structure of “Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate” is characterized by the presence of a bromine atom, a methyl group, and an indazole ring . The exact mass of the molecule is 267.98474 g/mol .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate” are complex and involve multiple steps. The compound has been used as a starting material in the synthesis of various derivatives with potential anticancer, antiangiogenic, and antioxidant activities .


Physical And Chemical Properties Analysis

“Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate” has a molecular weight of 269.09 g/mol . Its exact mass is 267.98474 g/mol and it has a topological polar surface area of 44.1 Ų . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .

Aplicaciones Científicas De Investigación

Anticancer Activity

Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown the ability to inhibit the viability of various human cancer cell lines, including liver, breast, and leukemia cells. The assessment is typically conducted using the MTT reduction assay, which measures cell metabolic activity as an indicator of cell viability and proliferation .

Antiangiogenic Properties

Some derivatives of this compound have demonstrated significant antiangiogenic activities. Antiangiogenesis is the process of inhibiting the growth of new blood vessels, which is crucial in preventing tumor growth and metastasis. These compounds can potentially inhibit proangiogenic cytokines, which are associated with tumor development .

Antioxidant Effects

Indazole derivatives, including those of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate, have been screened for their antioxidant activities. They have been found to exhibit radical scavenging activities, which is important in protecting cells from oxidative stress that can lead to chronic diseases such as cancer .

Molecular Docking Studies

In silico molecular docking studies are conducted to understand the interaction between these compounds and target proteins. This helps in predicting the binding affinity and the potential effectiveness of the compounds as inhibitors of specific biological pathways involved in diseases .

Therapeutic Potential for Inflammatory Diseases

Indazole compounds have been studied for their therapeutic potential in treating inflammatory diseases. This is due to their chemical structure, which allows them to interact with various biological targets that play a role in inflammation .

Antimicrobial Activity

The indazole moiety is known for its antimicrobial properties. Derivatives of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate could be explored for their effectiveness against a range of microbial pathogens, contributing to the development of new antibacterial and antifungal agents .

Drug Development for Neurodegenerative Disorders

Indazole derivatives have shown promise in drug development for neurodegenerative disorders. Their potential to modulate various biological targets could make them suitable candidates for treating conditions like Alzheimer’s and Parkinson’s disease .

Anti-Arthritic Effects

Research has also been conducted on the antiarthritic effects of indazole derivatives. These studies aim to evaluate the compounds’ ability to alleviate symptoms of arthritis, potentially leading to the development of new treatments for this debilitating condition .

Direcciones Futuras

The future research directions for “Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate” could involve further exploration of its potential medicinal applications, particularly its anticancer, antiangiogenic, and antioxidant properties . Additionally, more studies could be conducted to fully understand its mechanism of action .

Propiedades

IUPAC Name

methyl 6-bromo-1-methylindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-13-8-5-6(11)3-4-7(8)9(12-13)10(14)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJICLOHNXORMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)Br)C(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677588
Record name Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

946427-77-6
Record name Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound is prepared essentially as described in the synthesis of 6-bromo-1-isopropyl-1H-indazole-3-carboxylic acid substituting 6-bromo-1H-indazole-3-carboxylic acid methyl ester for 1H-indazole-3-carboxylic acid methyl ester and methyl iodide for isopropyl iodide ES/MS m/e 268.0 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixture of methyl 6-bromo-1H-indazole-3-carboxylate (0.50 g, 1.96 mmol) and potassium carbonate (1.28 g, 9.29 mmol) in acetonitrile (15 mL) is added methyl iodide (1.31 g, 9.29 mmol) at room temperature. The reaction mixture is stirred at room temperature for 15 h. Remove the solvent under vacuum, dilute with water, and extract with ethyl acetate (3×10 mL). The combined organics are dried over sodium sulfate and concentrated under reduced pressure. The crude is purified by flash chromatography eluting with 8:2 hexane/ethyl acetate to give 0.35 g (70%) of the title compound as an off white solid. 1H NMR (400 MHz, CDCl3) δ 4.03 (s, 3H), 4.14 (s, 3H), 7.42 (dd, J=8.4, 1.2 Hz, 1H), 7.66 (s, 1H), 8.08 (d, J=8.8 Hz, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.